molecular formula C22H25N7 B5823252 2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B5823252
M. Wt: 387.5 g/mol
InChI Key: KKCJDUUMQOZPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H25N7 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is 387.21714383 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They have been found to exhibit a wide range of biological activities, making them valuable in the field of medicinal chemistry .

Synthesis Methods

Various synthetic methods have been developed for the production of 1H-Pyrazolo[3,4-b]pyridines . These methods are often tailored to the specific requirements of the application, and they can greatly influence the properties of the final product .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds . This reaction is particularly useful in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, as it allows for the introduction of a wide range of substituents .

Drug Discovery

Due to their structural similarity to the purine bases adenine and guanine, 1H-Pyrazolo[3,4-b]pyridines have been explored as potential drug candidates . Their diverse biological activities make them promising targets for drug discovery .

Material Science

In the field of material science, 1H-Pyrazolo[3,4-b]pyridines can be used as building blocks for the synthesis of more complex materials . Their unique properties can be leveraged to create materials with specific characteristics .

Environmental Science

1H-Pyrazolo[3,4-b]pyridines are generally environmentally benign, making them suitable for use in environmentally sensitive applications . Their stability and ease of preparation also contribute to their utility in this field .

properties

IUPAC Name

4,11,13-trimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7/c1-14-12-16(3)24-21-20(14)22-25-17(4)13-19(29(22)26-21)28-10-8-27(9-11-28)18-7-5-6-15(2)23-18/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJDUUMQOZPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C5C(=CC(=NC5=NN34)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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